molecular formula C30H63N2O6P B1599948 azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate CAS No. 799812-62-7

azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate

Cat. No.: B1599948
CAS No.: 799812-62-7
M. Wt: 578.8 g/mol
InChI Key: BZXZJNUBNUWPEQ-GMVBIGKRSA-N
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Description

Azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate (CAS: 474923-21-2) is a sphingolipid derivative classified as a ceramide-1-phosphate (C1P) analogue. Its molecular formula is C30H60NO6P, with a molecular weight of 561.79 g/mol . Structurally, it features:

  • A dodecanoyl (C12) acyl chain linked to the amino group.
  • An (E)-4-octadecene backbone with stereospecific hydroxyl and phosphate groups at positions 3 and 1, respectively.
  • An ammonium counterion to balance the phosphate group’s charge, enhancing aqueous solubility .

This compound plays roles in cellular signaling, particularly in apoptosis, inflammation, and membrane trafficking. Its amphiphilic nature allows integration into lipid bilayers while the phosphate group mediates interactions with proteins like ceramide-1-phosphate transfer protein (CPTP) .

Properties

IUPAC Name

azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60NO6P.H3N/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2;/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36);1H3/b25-23+;/t28-,29+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXZJNUBNUWPEQ-GMVBIGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415279
Record name AC1NR2LP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-62-7
Record name AC1NR2LP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate , also known as a phospholipid derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular systems, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C₃₁H₅₉N₂O₄P
  • Molecular Weight : 546.79 g/mol

Key Features

  • Contains a long-chain fatty acid (dodecanoyl) which may influence its biological interactions.
  • The presence of a phosphate group suggests potential roles in signaling pathways and membrane dynamics.
  • Cell Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Signaling Pathways : The phosphate group may participate in phosphorylation reactions, influencing various signaling cascades within cells.

Effects on Cellular Systems

  • Cytotoxicity : Studies indicate varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, potentially useful in treating infections.

Case Studies

  • Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of breast and prostate cancer cell lines in vitro. The IC50 values were reported at 15 µM and 20 µM respectively, indicating moderate potency against these cell types.
  • Antimicrobial Testing : In another study, the compound showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Comparative Biological Activity

Activity Type IC50/MIC Values Reference
Cytotoxicity (Breast)15 µM
Cytotoxicity (Prostate)20 µM
Antimicrobial (S. aureus)32 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Acyl Chain Lengths

The length of the acyl chain significantly influences physicochemical properties and biological activity. Key analogues include:

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (C12) C12 C30H60NO6P 561.79 Dodecanoyl group; optimal balance of hydrophobicity and solubility .
[(E,2S,3R)-2-Acetamido-3-hydroxyoctadec-4-enyl] Hydrogen Phosphate (C2) C2 C22H45NO6P 462.58 Acetamido group; higher aqueous solubility but reduced membrane affinity .
[(E,2S,3R)-2-Hexanoylamino-3-hydroxydec-4-enyl] Hydrogen Phosphate (C6) C6 C24H49NO6P 490.63 Intermediate chain length; moderate solubility and protein-binding affinity .
[(E,2S,3R)-2-Octadecanoylamino-3-hydroxyoctadec-4-enyl] Hydrogen Phosphate (C18) C18 C36H72NO6P 646.92 Enhanced membrane integration but lower solubility .
Key Findings:
  • Shorter chains (C2–C6) exhibit higher solubility but weaker membrane integration, limiting their utility in lipid bilayer studies.
  • Longer chains (C18) improve hydrophobic interactions but may aggregate in aqueous environments, complicating biological assays .
  • The C12 chain in the target compound balances solubility and membrane affinity, making it ideal for studying lipid-protein interactions .

Stereochemical and Functional Group Variations

Double Bond Geometry

The (E)-4-octadecene configuration in the target compound ensures a planar structure, optimizing packing in lipid membranes. In contrast, Z-configuration analogues (e.g., tetracos-15-enoyl derivatives) introduce steric hindrance, reducing membrane stability .

Phosphate Group Modifications

Replacing the ammonium counterion with sodium or trimethylazanium (e.g., in ) alters solubility and charge distribution. For example:

  • Ammonium salts (like the target compound) are preferred for maintaining physiological charge compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate

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